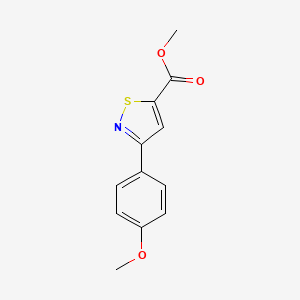
5-Isothiazolecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isothiazolecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester is a chemical compound belonging to the isothiazole family Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group at the 3-position and a methyl ester functional group at the carboxylic acid position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-isothiazolecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide, followed by cyclization with an appropriate electrophile to form the isothiazole ring. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors and antimicrobial agents. The presence of the isothiazole ring is known to impart biological activity, making it a valuable scaffold in drug discovery.
Medicine: Medicinal chemistry applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for further exploration in therapeutic contexts.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials with desirable properties.
Mecanismo De Acción
The mechanism of action of 5-isothiazolecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The isothiazole ring can interact with amino acid residues through hydrogen bonding and hydrophobic interactions, disrupting normal enzymatic function. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes.
Comparación Con Compuestos Similares
5-Isothiazolecarboxylic Acid, 3-Phenyl-, Methyl Ester: Lacks the methoxy group, resulting in different reactivity and biological activity.
5-Isothiazolecarboxylic Acid, 3-(4-Chlorophenyl)-, Methyl Ester: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and interactions.
5-Isothiazolecarboxylic Acid, 3-(4-Methylphenyl)-, Methyl Ester: The presence of a methyl group instead of a methoxy group alters its steric and electronic characteristics.
Uniqueness: The presence of the methoxy group in 5-isothiazolecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specific applications in research and industry.
Propiedades
Número CAS |
82424-90-6 |
|---|---|
Fórmula molecular |
C12H11NO3S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
methyl 3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)10-7-11(17-13-10)12(14)16-2/h3-7H,1-2H3 |
Clave InChI |
RNRCLAAXCSHLJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NSC(=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12269318.png)
![2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12269322.png)

![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-sulfonamide](/img/structure/B12269324.png)
![6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12269327.png)
![3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12269341.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12269344.png)
![4-{4-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12269345.png)
![1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12269350.png)
![3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12269353.png)
![6,7-Dimethoxy-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12269356.png)
![3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12269359.png)
![6-{[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12269360.png)
![4-Methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12269375.png)
